2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime is an organic compound that belongs to the class of oxime esters It is characterized by the presence of a benzaldehyde moiety substituted with two chlorine atoms at the 2 and 3 positions, and an oxime ester linkage to a 2-chloro-3-pyridinyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime typically involves the reaction of 2,3-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then reacted with 2-chloro-3-pyridinecarbonyl chloride in the presence of a base, such as triethylamine, to yield the desired oxime ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalytic systems to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime group can be reduced to form amine derivatives.
Substitution: The chlorine atoms on the benzaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of benzonitrile derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime involves its interaction with specific molecular targets. The oxime ester linkage can undergo hydrolysis to release the active components, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde oxime: A simpler oxime derivative with similar reactivity but lacking the additional chlorine and pyridine substituents.
Pyriproxyfen derivatives: Compounds with similar oxime ester linkages used in insecticidal applications.
Uniqueness
Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime is unique due to the presence of both the dichlorobenzaldehyde and chloropyridine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H7Cl3N2O2 |
---|---|
Molecular Weight |
329.6 g/mol |
IUPAC Name |
[(E)-(2,3-dichlorophenyl)methylideneamino] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C13H7Cl3N2O2/c14-10-5-1-3-8(11(10)15)7-18-20-13(19)9-4-2-6-17-12(9)16/h1-7H/b18-7+ |
InChI Key |
WZEBPPZBJRIUTM-CNHKJKLMSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/OC(=O)C2=C(N=CC=C2)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NOC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.